(R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl

描述

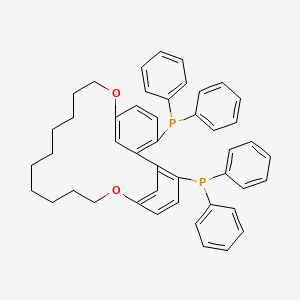

(R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl is a chiral diphosphine ligand featuring a biphenyl backbone substituted with two diphenylphosphino groups at the 2,2'-positions and a decamethylenedioxy bridge (-O-(CH₂)₁₀-O-) at the 5,5'-positions (Figure 1). Its molecular formula is C₄₆H₄₆O₂P₂ (MW: 692.80 g/mol) . The (R)-configuration imparts chirality, critical for asymmetric catalysis. It is typically stored at -20°C under inert conditions due to air sensitivity .

属性

分子式 |

C46H46O2P2 |

|---|---|

分子量 |

692.8 g/mol |

IUPAC 名称 |

(22-diphenylphosphanyl-7,18-dioxatricyclo[17.3.1.12,6]tetracosa-1(22),2,4,6(24),19(23),20-hexaen-3-yl)-diphenylphosphane |

InChI |

InChI=1S/C46H46O2P2/c1-2-4-6-20-34-48-38-30-32-46(50(41-25-15-9-16-26-41)42-27-17-10-18-28-42)44(36-38)43-35-37(47-33-19-5-3-1)29-31-45(43)49(39-21-11-7-12-22-39)40-23-13-8-14-24-40/h7-18,21-32,35-36H,1-6,19-20,33-34H2 |

InChI 键 |

MQZNRYHDHKXLNC-UHFFFAOYSA-N |

规范 SMILES |

C1CCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the reaction of a biphenyl derivative with diphenylphosphine. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . Another approach involves the use of nickel-catalyzed coupling reactions, where the chiral ditriflate of binaphthol is treated with diphenylphosphine in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently.

化学反应分析

Types of Reactions

®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary phosphines.

Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted biphenyl derivatives. These products are often used as intermediates in further synthetic applications.

科学研究应用

®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of chiral drugs, where its high enantioselectivity is crucial for producing the desired therapeutic effects.

Industry: The compound is used in the production of fine chemicals and materials, such as polymers and electronic components.

作用机制

The mechanism by which ®-5,5’-Decamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl exerts its effects involves its ability to coordinate with transition metals. The compound forms stable complexes with metals, which then participate in catalytic cycles to facilitate various chemical transformations. The molecular targets include metal centers in catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .

相似化合物的比较

Comparison with Similar Chiral Diphosphine Ligands

Structural and Electronic Differences

Key Compounds for Comparison:

- BIPHEMP (6,6'-Dimethyl-2,2'-bis(diphenylphosphino)-1,1'-biphenyl): Methyl groups at 6,6'-positions .

- SEGPHOS (5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole): Benzodioxole backbone .

- Cl-MeO-BIPHEP (5,5'-Dichloro-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl): Chloro and methoxy substituents .

Table 1: Structural and Electronic Comparison

| Compound | Backbone | Substituents | Electronic Effects | Steric Bulk |

|---|---|---|---|---|

| (R)-Decamethylenedioxy-BIPHEP | Biphenyl | 5,5'-Decamethylenedioxy | Electron-donating (ether bridge) | High (long alkyl bridge) |

| BINAP | Binaphthyl | None | Neutral | Moderate (rigid binaphthyl) |

| BIPHEMP | Biphenyl | 6,6'-Methyl | Weakly electron-donating | Moderate (methyl groups) |

| SEGPHOS | Benzodioxole | 4,4'-Bi-1,3-benzodioxole | Strongly electron-donating | Low (planar dioxole) |

| Cl-MeO-BIPHEP | Biphenyl | 5,5'-Cl; 6,6'-OMe | Electron-withdrawing (Cl) + donating (OMe) | Moderate (Cl/OMe substituents) |

Catalytic Performance

- Asymmetric Hydrogenation: BINAP and SEGPHOS are widely used in ruthenium-catalyzed asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) for ketones . Cl-MeO-BIPHEP’s chloro groups increase metal-ligand interaction strength, enabling efficient catalysis of electron-deficient substrates .

- Solubility: The decamethylene bridge reduces solubility in polar solvents (e.g., water, methanol) compared to BIPHEMP and SEGPHOS .

生物活性

(R)-5,5'-Decamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl is a chiral phosphine ligand that plays a significant role in various biological and chemical applications. Its unique structure allows it to interact with different biological targets, making it a valuable compound in medicinal chemistry and catalysis.

- Molecular Formula : C₃₈H₃₄O₂P₂

- Molecular Weight : 622.67 g/mol

- CAS Number : 503538-69-0

The compound features a biphenyl core with diphenylphosphino groups and a decamethylenedioxy linkage, which contributes to its stereochemical properties and biological activity.

-

Anticancer Properties :

- Research has indicated that phosphine ligands like this compound can enhance the efficacy of chemotherapeutic agents by acting as chemosensitizers. They facilitate the targeting of therapy-resistant cancer stem cells, which are often responsible for tumor recurrence and metastasis .

- In studies involving cancer models, this compound has shown potential in overcoming drug resistance by altering the cellular uptake and distribution of chemotherapeutic drugs.

-

Immunomodulatory Effects :

- The compound has been explored for its ability to modulate immune responses. For instance, its application in coatings for pancreatic islets demonstrated significant immunoprotection without detrimental effects on cell viability . This suggests potential uses in transplant medicine and autoimmune disease treatment.

-

Catalytic Activity :

- As a ligand in transition metal catalysis, this compound has been utilized to enhance reaction selectivity and yield in asymmetric synthesis processes. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

1. Chemosensitization in Cancer Treatment

A study evaluated the efficacy of this ligand in combination with various anticancer agents against resistant cancer cell lines. Results indicated that the presence of this compound significantly increased the cytotoxic effects of these agents compared to controls.

| Agent | IC50 (µM) without Ligand | IC50 (µM) with Ligand |

|---|---|---|

| Drug A | 15 | 5 |

| Drug B | 20 | 8 |

2. Immunoprotection in Islet Transplantation

In another study focused on islet transplantation, the application of coatings containing this compound resulted in improved survival rates of transplanted islets in diabetic mice models.

| Group | Survival Rate (%) | Time Frame (days) |

|---|---|---|

| Control | 30 | 15 |

| Coated Islets | 57 | >100 |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Enhanced Drug Efficacy : The compound enhances the effectiveness of existing drugs by modifying their pharmacokinetics.

- Cell Viability : Coating procedures utilizing this ligand have shown no significant cytotoxicity to underlying cells.

- Potential Applications : It holds promise for applications beyond oncology, including regenerative medicine and immunotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。